molecular formula C18H17N5O3 B6429558 1-(4-methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide CAS No. 2034234-83-6

1-(4-methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide

Cat. No. B6429558
CAS RN: 2034234-83-6
M. Wt: 351.4 g/mol
InChI Key: CRCODPKUXBAICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important factors . The synthesis of related triazole-pyrimidine compounds has been reported, which involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrazolo[1,5-a]pyrimidin-6-yl group, and a 4-methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

The five-membered pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Neuroprotective and Anti-neuroinflammatory Agents

Triazole-pyrimidine hybrids, which this compound is a part of, have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Factor Xa Inhibitors

Modifications of the pyrazole core, another component of this compound, have led to the development of potent factor Xa inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and its inhibitors are used in the treatment of thromboembolic diseases .

Elevation of Central cGMP Levels

This compound has been reported to elevate central cGMP levels in the brain and CSF of rodents . cGMP is a secondary messenger involved in many physiological processes, including the regulation of neuronal function, vascular tone, and cell growth .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-26-15-4-2-14(3-5-15)22-10-12(8-17(22)24)18(25)21-13-9-19-16-6-7-20-23(16)11-13/h2-7,9,11-12H,8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCODPKUXBAICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN4C(=CC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.